HPK1 Enzymatic Inhibition Potency: HMC-B17 (IC₅₀ = 1.39 nM) vs. In-Class HPK1 Inhibitors
HMC-B17 exhibits HPK1 enzymatic inhibition with an IC₅₀ of 1.39 nM [1]. This places it in the low-nanomolar potency tier among published HPK1 inhibitors: it is 1.9-fold more potent than HPK1-IN-7 (IC₅₀ = 2.6 nM) [2], 1.4-fold more potent than HPK1-IN-64 (IC₅₀ = 1.9 nM) , and 7.5-fold more potent than compound 24 from the 1(2H)-phthalazinone series (IC₅₀ = 10.4 nM) [3]. However, it is 14-fold less potent in enzymatic assay than the ultra-potent HPK1-IN-44 (IC₅₀ = 0.1 nM at 40 μM ATP) [4].
| Evidence Dimension | HPK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.39 nM |
| Comparator Or Baseline | HPK1-IN-7: 2.6 nM; HPK1-IN-64: 1.9 nM; Compound 24: 10.4 nM; HPK1-IN-44: 0.1 nM (40 μM ATP) |
| Quantified Difference | 1.4–7.5× more potent than comparators; 14× less potent than HPK1-IN-44 |
| Conditions | In vitro kinase assay (assay conditions not fully specified in source abstract for HMC-B17) |
Why This Matters
HMC-B17 occupies a potency tier that may balance strong target engagement with potential mitigation of supra-potency-related off-target liabilities observed with picomolar inhibitors.
- [1] Zeng S, et al. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody. Eur J Med Chem. 2024 Mar 5;267:116206. View Source
- [2] Biorbyt. HPK1-IN-7 technical datasheet: IC₅₀=2.6 nM, orally active, selective against IRAK4 (59 nM) and GLK (140 nM). View Source
- [3] Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent HPK1 inhibitors. Eur J Med Chem. 2024; compound 24: IC₅₀=10.4 nM, pSLP76 EC₅₀=41 nM, IL-2 EC₅₀=108 nM. View Source
- [4] MedChemExpress. HPK1-IN-44 technical datasheet: IC₅₀=0.1 nM (40 μM ATP), pSLP76 IC₅₀=120.88 nM, IL-2 EC₅₀=3.67 nM. View Source
